molecular formula C23H29N3O3 B2617679 N-(3-methoxybenzyl)-1-(2-oxo-2-(p-tolylamino)ethyl)piperidine-4-carboxamide CAS No. 941881-64-7

N-(3-methoxybenzyl)-1-(2-oxo-2-(p-tolylamino)ethyl)piperidine-4-carboxamide

Cat. No.: B2617679
CAS No.: 941881-64-7
M. Wt: 395.503
InChI Key: XPCGJENGFJVDNT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-methoxybenzyl)-1-(2-oxo-2-(p-tolylamino)ethyl)piperidine-4-carboxamide is a synthetic organic compound that belongs to the class of piperidine carboxamides. Compounds in this class are often studied for their potential pharmacological properties, including analgesic, anti-inflammatory, and antitumor activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methoxybenzyl)-1-(2-oxo-2-(p-tolylamino)ethyl)piperidine-4-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the piperidine ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the carboxamide group: This step often involves the reaction of the piperidine derivative with a carboxylic acid or its derivative.

    Attachment of the 3-methoxybenzyl group: This can be done through nucleophilic substitution reactions.

    Incorporation of the 2-oxo-2-(p-tolylamino)ethyl group: This step might involve amide bond formation using coupling reagents.

Industrial Production Methods

Industrial production methods for such compounds typically involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(3-methoxybenzyl)-1-(2-oxo-2-(p-tolylamino)ethyl)piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to reduce carbonyl groups to alcohols or amines.

    Substitution: Both nucleophilic and electrophilic substitution reactions can modify the aromatic rings or the piperidine ring.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Halogenating agents, nucleophiles like amines or alcohols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Potential therapeutic applications, including analgesic and anti-inflammatory effects.

    Industry: Used in the synthesis of other valuable compounds or materials.

Mechanism of Action

The mechanism of action of N-(3-methoxybenzyl)-1-(2-oxo-2-(p-tolylamino)ethyl)piperidine-4-carboxamide would depend on its specific biological target. Generally, such compounds might interact with enzymes, receptors, or other proteins, modulating their activity. This interaction could involve binding to the active site or allosteric sites, leading to inhibition or activation of the target.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-methoxybenzyl)-1-(2-oxo-2-(phenylamino)ethyl)piperidine-4-carboxamide
  • N-(3-methoxybenzyl)-1-(2-oxo-2-(methylamino)ethyl)piperidine-4-carboxamide

Uniqueness

N-(3-methoxybenzyl)-1-(2-oxo-2-(p-tolylamino)ethyl)piperidine-4-carboxamide is unique due to the specific combination of functional groups, which can impart distinct chemical and biological properties. The presence of the 3-methoxybenzyl group and the p-tolylamino moiety can influence its reactivity and interaction with biological targets.

For precise and detailed information, consulting specific scientific literature and databases is recommended

Properties

IUPAC Name

N-[(3-methoxyphenyl)methyl]-1-[2-(4-methylanilino)-2-oxoethyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29N3O3/c1-17-6-8-20(9-7-17)25-22(27)16-26-12-10-19(11-13-26)23(28)24-15-18-4-3-5-21(14-18)29-2/h3-9,14,19H,10-13,15-16H2,1-2H3,(H,24,28)(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPCGJENGFJVDNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CN2CCC(CC2)C(=O)NCC3=CC(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.